2-Phenyl-2-(piperidin-3-yloxy)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-phenyl-2-piperidin-3-yloxyacetamide |
InChI |
InChI=1S/C13H18N2O2/c14-13(16)12(10-5-2-1-3-6-10)17-11-7-4-8-15-9-11/h1-3,5-6,11-12,15H,4,7-9H2,(H2,14,16) |
InChI Key |
DNMADSMJJBCTPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC(C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of 2 Phenyl 2 Piperidin 3 Yloxy Acetamide Derivatives
Impact of Substituent Modifications on Biological Activity
The biological profile of 2-Phenyl-2-(piperidin-3-yloxy)acetamide derivatives is highly sensitive to substitutions on its core components. The following sections detail the impact of these modifications.
Systematic Variations on the Phenyl Moiety (e.g., electronic, steric effects)
The phenyl ring of the this compound scaffold presents a key area for modification to influence biological activity through electronic and steric effects. The nature and position of substituents on this aromatic ring can significantly alter the compound's interaction with its biological target. libretexts.orglibretexts.org
In related series of aryl acetamide (B32628) compounds, a preference for electron-withdrawing groups over electron-donating groups on the aryl tail has been observed. nih.gov For instance, the introduction of halogen atoms, such as in a 3,4-dichloro substitution pattern, has been shown to be synergistic for activity in some contexts. nih.gov The position of substitution is also critical. Studies on related N-(2-trifluoromethyl-4-chlorophenyl)-2-substituted-phenyl-2-oxoethylsulfonamides indicated that substitutions at the 3- and 5-positions of the phenyl ring can lead to excellent fungicidal activity. nih.gov
Conversely, in other series of 2-phenoxybenzamides, a 4-fluoro substitution on the phenoxy ring generally has an advantageous effect on antiplasmodial activity. mdpi.com The introduction of a 4-trifluoromethyl group has also been shown to considerably enhance inhibitory potency in other scaffolds. nih.gov However, moving a methyl group from the 4-position to the 3-position can drastically decrease activity, highlighting the sensitivity of the binding pocket to the placement of even small alkyl groups. nih.gov This suggests that the 4-position of the phenyl ring is a favorable point for substitution. nih.gov
The following table summarizes the observed effects of phenyl ring substitutions in analogous compound series:
| Substituent | Position | Observed Effect on Activity | Reference |
| Electron-withdrawing groups | General | Generally preferred over electron-donating groups | nih.gov |
| 3,4-Dichloro | 3, 4 | Synergistic improvement in potency | nih.gov |
| 4-Fluoro | 4 | Advantageous for antiplasmodial activity | mdpi.com |
| 4-Trifluoromethyl | 4 | Enhanced inhibitory potency | nih.gov |
| 3-Methyl | 3 | Drastic decrease in activity compared to 4-methyl | nih.gov |
| 4-Methyl | 4 | Favorable for activity | nih.gov |
| 4-Ethyl | 4 | Less active than 4-methyl | nih.gov |
| 4-Isopropyl | 4 | Less active than 4-methyl | nih.gov |
| 2-Fluoro | 2 | Inactive in some aryl acetamide series | nih.gov |
These findings underscore the importance of a systematic "halogen walk" and exploration of mono-, di-, and tri-substitution patterns to fully elucidate the SAR of the phenyl moiety. nih.gov The electronic nature (electron-donating or withdrawing) and the steric bulk of the substituents are key determinants of biological activity. nih.gov
Modulations within the Piperidine (B6355638) Ring (e.g., N-substitution, conformational restriction, stereochemical configurations)
The piperidine ring is a versatile scaffold that allows for extensive modifications to probe the structure-activity relationship. mdpi.com Key areas of modulation include substitution on the piperidine nitrogen, conformational restriction through bridging, and the influence of stereochemistry. ajchem-a.com
N-Substitution: The nitrogen atom of the piperidine ring is a common site for substitution to modulate pharmacological properties. nih.gov In a series of piperidine-3-carbohydrazide-hydrazones, the nature of the N-substituent (phenylethyl, phenylpropyl, or phenylbutyl) significantly influenced their cholinesterase inhibitory activity. nih.gov Generally, larger N-alkyl groups can be explored to probe for additional binding interactions. In some series, N-methylation has been shown to be favorable. nih.gov The introduction of a second basic nitrogen, for example through a piperidin-4-ylmethyl group, can significantly increase inhibitory activity and selectivity for certain enzymes. nih.gov
Conformational Restriction: The flexibility of the piperidine ring can be constrained by introducing bridges, which can provide valuable insights into the bioactive conformation. nih.gov The addition of one- or two-carbon bridges can aid in molecular modeling by rigidifying the structure. nih.gov The conformational free energies of substituted piperidines are influenced by electrostatic interactions, particularly upon protonation of the nitrogen. nih.gov For instance, with polar 4-substituents, a stabilization of the axial conformer is often observed upon protonation. nih.gov In some cases, this can even reverse the conformational preference from equatorial to axial. nih.gov The conformational behavior of fluorinated piperidines is a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. researchgate.net
Stereochemical Configurations: The stereochemistry at the chiral centers of the piperidine ring is crucial for biological activity. In many biologically active piperidine derivatives, a specific stereoisomer exhibits significantly higher potency. nih.gov For example, in a series of 3,5-diamino-piperidine derivatives, the cis-1,3-diamine configuration was important for RNA recognition. ucsd.edu The synthesis of stereochemically unambiguous enantiomers is therefore essential for detailed SAR studies. nih.gov
The following table highlights key findings related to piperidine ring modifications in analogous compounds:
| Modification | Observation | Reference |
| N-Substitution (phenylethyl, phenylpropyl, phenylbutyl) | Influences cholinesterase inhibitory activity | nih.gov |
| N-Substitution (piperidin-4-ylmethyl) | Can significantly increase inhibitory activity and selectivity | nih.gov |
| Bridging (conformational restriction) | Aids in molecular modeling and understanding bioactive conformation | nih.gov |
| Polar 4-substituents | Can lead to stabilization of the axial conformer upon protonation | nih.gov |
| cis-1,3-Diamine configuration | Important for RNA recognition in some series | ucsd.edu |
Alterations to the Acetamide Group (e.g., N-alkyl/aryl substitutions, amide bond variations)
The acetamide moiety is a common functional group in bioactive molecules and serves as a crucial linker and a point for hydrogen bonding interactions. nih.gov Modifications to this group, including N-substitutions and replacement of the amide bond, can have a profound impact on biological activity. nih.gov
N-Alkyl/Aryl Substitutions: The nitrogen of the acetamide can be substituted with various alkyl or aryl groups to explore additional binding pockets and modulate physicochemical properties. In a series of pyrazolopyrimidines, N,N-disubstitution on the terminal acetamide provided an opportunity to introduce diverse chemical moieties without sacrificing affinity for the target. nih.gov Interestingly, a heterozygous phenyl-ethyl substitution pattern on the acetamide nitrogen resulted in a ligand with picomolar activity. nih.gov However, homologation to two benzyl (B1604629) groups significantly decreased affinity. nih.gov In another series, N-aryl substitutions on a 2-(1H-benzotriazol-1-yl)acetamide scaffold were explored for anti-inflammatory activity. researchgate.net
Amide Bond Variations: The amide bond itself can be replaced by bioisosteres to alter properties such as metabolic stability and hydrogen bonding capabilities. Common replacements for the amide bond include esters, 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and various triazoles. u-tokyo.ac.jp The suitability of these replacements depends on whether the hydrogen bond donor and acceptor functionalities of the amide are essential for activity. u-tokyo.ac.jp In some cases, acetamide derivatives have shown improved potency over their urea (B33335) counterparts. nih.gov Trifluoroethylamines have also been identified as effective amide isosteres, offering high potency and metabolic stability in certain contexts. u-tokyo.ac.jp
The following table summarizes the effects of acetamide group alterations from related studies:
| Alteration | Observation | Reference |
| N,N-disubstitution (phenyl-ethyl) | Resulted in picomolar activity in a pyrazolopyrimidine series | nih.gov |
| N,N-disubstitution (dibenzyl) | Significantly decreased affinity compared to phenyl-ethyl | nih.gov |
| N-Aryl substitution | Explored for anti-inflammatory activity in a benzotriazole (B28993) series | researchgate.net |
| Replacement with urea | Acetamide derivatives showed improved potency | nih.gov |
| Bioisosteric replacement (e.g., oxadiazoles, triazoles) | Can modulate metabolic stability and hydrogen bonding | u-tokyo.ac.jp |
| Replacement with trifluoroethylamine | Can lead to high potency and metabolic stability | u-tokyo.ac.jp |
These findings highlight the rich opportunities for optimization by modifying the acetamide group of the this compound scaffold.
Consequences of Ethereal Linkage Isosteres and Homologation
The ether linkage in this compound is a critical connection that can be modified through bioisosteric replacement or homologation to fine-tune the compound's properties. Bioisosteres are functional groups that possess similar physical or chemical properties and can elicit comparable biological responses. cambridgemedchemconsulting.comnih.gov
Common bioisosteric replacements for an ether linkage (-O-) include thioethers (-S-), amines (-NH-), or methylene (B1212753) groups (-CH2-). cambridgemedchemconsulting.com The choice of bioisostere can influence factors such as bond angle, polarity, and metabolic stability. For example, replacing the ether oxygen with a sulfur atom to form a thioether can alter the geometry and lipophilicity of the molecule. In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, replacement of the oxygen linker with sulfur or nitrogen was explored to develop the SAR. mdpi.com
Homologation, which involves increasing the length of the linker, can also have significant consequences. For instance, inserting a methylene group to form a -OCH2- or a -CH2O- linkage would alter the distance and flexibility between the phenyl and piperidine moieties. This change in spatial arrangement can impact how the molecule fits into its binding site.
The following table provides examples of common bioisosteric replacements for an ether linkage:
| Original Group | Bioisosteric Replacement | Potential Impact | Reference |
| -O- (Ether) | -S- (Thioether) | Alters bond angle, polarity, and lipophilicity | mdpi.com |
| -O- (Ether) | -NH- (Amine) | Introduces hydrogen bond donor capability, alters basicity | mdpi.com |
| -O- (Ether) | -CH2- (Methylene) | Removes polarity, increases lipophilicity | nih.gov |
| -O- (Ether) | -CF2- | Alters electronic properties and metabolic stability | cambridgemedchemconsulting.com |
The systematic application of bioisosteric replacement and homologation to the ethereal linkage is a valuable strategy for optimizing the pharmacokinetic and pharmacodynamic properties of this compound derivatives. nih.gov
Computational Chemistry in SAR Elucidation
Computational chemistry provides powerful tools to complement experimental SAR studies by offering insights into the molecular interactions that drive biological activity.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in understanding the binding modes of this compound derivatives and rationalizing observed SAR data. frontiersin.org
In silico studies on related phenoxyacetamide derivatives have utilized molecular docking to identify key interactions within the binding pocket of target proteins. nih.govnih.gov For example, docking studies can reveal crucial hydrogen bond interactions and hydrophobic contacts. nih.gov In a study of 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives as anti-HIV agents, molecular docking was used to investigate the binding modes of the most active compounds in the binding pocket of reverse transcriptase, providing valuable information for further rational design. nih.gov
The results of molecular docking can guide the design of new analogs with improved affinity and selectivity. By visualizing the ligand-target complex, researchers can identify unoccupied pockets that can be targeted with additional functional groups or areas where steric clashes may occur, thus explaining why certain substitutions are detrimental to activity. nih.gov For instance, docking studies can help to understand why substitution at a particular position on the phenyl ring is more favorable than at others. nih.gov
Pharmacological Characterization and Biological Target Engagement of 2 Phenyl 2 Piperidin 3 Yloxy Acetamide and Analogs
Identification and Validation of Biological Targets
The identification of biological targets for novel chemical entities often involves a combination of screening methods against known enzymes and receptors, followed by cellular assays to understand their functional consequences.
The phenylacetamide and piperidine (B6355638) scaffolds are present in inhibitors of various enzymes, including N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) and Poly(ADP-ribose) polymerase (PARP).
NAPE-PLD Inhibition: NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. acs.org Inhibition of NAPE-PLD can modulate the levels of these signaling lipids, making it a target for various therapeutic areas. acs.org Analogs containing a phenylacetamide moiety have been identified as potent inhibitors of NAPE-PLD. For instance, a thieno[2,3-d]pyrimidin-4(3H)-one derivative incorporating a 2-chlorophenyl-acetamide group has demonstrated nanomolar potency against NAPE-PLD.
PARP Inhibition: PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly for tumors with BRCA mutations. google.com Several classes of PARP inhibitors feature piperidine and phenylacetamide-like structures. For example, a p-fluorophenylpiperidine derivative has been reported to inhibit PARP14 with an IC50 of 0.27 μM. acs.org Furthermore, benzoxazole (B165842) derivatives containing a piperidine ring have been synthesized as potent PARP-2 inhibitors, with some compounds achieving IC50 values in the low nanomolar range. researchgate.net Another class of analogs, quinazolinone derivatives with phenylacetamide functionalities, have shown significant PARP-1 inhibitory activity. rsc.org
| Analog Class | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| p-fluorophenylpiperidine derivative | PARP14 | 0.27 µM | acs.org |
| Benzoxazole-piperidine derivative (Compound 27) | PARP-2 | 0.057 µM | researchgate.net |
| Quinazolinone-phenylacetamide derivative (Compound 12c) | PARP-1 | 27.89 nM | rsc.org |
| Thieno[2,3-d]pyrimidin-4(3H)-one derivative | NAPE-PLD | Nanomolar potency |
The phenyl-piperidine ether linkage is a common scaffold for targeting G-protein coupled receptors (GPCRs) and nuclear receptors.
GPR119 Agonism: G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity due to its role in promoting glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones. nih.govpatsnap.comacs.org Numerous GPR119 agonists incorporate a piperidine ring. For example, APD668 is a potent and selective GPR119 agonist with an EC50 of 2.7 nM for the human receptor. medchemexpress.com Structural studies of GPR119 in complex with agonists have revealed that the piperidine moiety often plays a critical role in binding and receptor activation by interacting with key residues like W2386.48. nih.gov
ROR-gamma Inverse Agonism: Retinoic acid-related orphan receptor-gamma t (RORγt) is a nuclear receptor that acts as a master regulator of Th17 cell differentiation and is a key target for autoimmune diseases. sci-hub.boxnih.gov Inverse agonists of RORγt can suppress its transcriptional activity. nih.gov Analogs containing piperidine rings have been explored as RORγt modulators. For instance, the replacement of a phenyl ring with a sulfonylated piperidine in one series of compounds led to a significant loss of activity, highlighting the structural sensitivity of this interaction. sci-hub.box However, other series have successfully incorporated this motif. A novel RORγ antagonist, SHR168442, which includes a 4,4-difluoropiperidinyl group, was found to have an IC50 of 62 nM in a ligand-binding assay and effectively suppressed IL-17A production in primary human Th17 cells. nih.govresearchgate.net
| Analog Class | Target Receptor | Assay Type | Activity (EC50/IC50) | Reference |
|---|---|---|---|---|
| Piperidine derivative (APD668) | hGPR119 | Functional (cAMP) | 2.7 nM | medchemexpress.com |
| 1,4-disubstituted cyclohexene (B86901) (phenyl-carboxamido scaffold) | hGPR119 | Functional | 3.8 nM | acs.org |
| 4,4-difluoropiperidinyl benzimidazole (B57391) (SHR168442) | RORγt | Binding | 62 nM | nih.govresearchgate.net |
| 4,4-difluoropiperidinyl benzimidazole (SHR168442) | RORγt | Cellular (IL-17) | 20 nM | nih.gov |
| 4-aryl-thienyl acetamide (B32628) derivative | RORγt | Binding & Cellular | Nanomolar | sci-hub.box |
Phenotypic screening is a powerful approach to discover compounds with a desired biological effect in a cellular context, without prior knowledge of the molecular target. nih.govyoutube.com This method is particularly useful for complex diseases. For compounds containing a piperidine scaffold, phenotypic screening has been successfully employed. In one study, a gene biomarker-based phenotypic screen identified 3,4-disubstituted piperidine derivatives as modulators of macrophage M2 polarization, a process relevant to the treatment of multiple sclerosis. nih.gov The identified lead compound was further optimized based on structure-activity relationship studies to yield a potent modulator with in vivo efficacy. nih.gov Such screening approaches can reveal unexpected therapeutic potential and provide a starting point for detailed mechanism of action studies to elucidate the specific molecular targets and pathways involved. nih.govnih.gov
Mechanistic Elucidation of Biological Actions
Once a biological target is validated, further studies are conducted to understand the precise mechanisms through which a compound exerts its effects.
Understanding the downstream signaling events following target engagement is crucial for characterizing the full pharmacological profile of a compound.
GPR119 Agonists : The activation of GPR119 by agonists primarily couples to the Gs alpha subunit of the heterotrimeric G protein. nih.gov This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. nih.govpatsnap.com Elevated cAMP triggers a cascade of downstream events, including the activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). In pancreatic β-cells, this signaling pathway enhances glucose-dependent insulin secretion. nih.gov In intestinal L-cells, it stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which further potentiate insulin release and contribute to glucose homeostasis. patsnap.comacs.org
ROR-gamma Inverse Agonists : RORγt functions as a ligand-dependent transcription factor. Inverse agonists bind to the ligand-binding domain of RORγt and induce a conformational change that prevents the recruitment of coactivator proteins necessary for transcriptional activation. nih.gov This specifically inhibits the expression of RORγt target genes, most notably those encoding the pro-inflammatory cytokines IL-17A, IL-17F, and IL-22. sci-hub.boxnih.gov The suppression of this signaling pathway leads to a reduction in the differentiation and function of Th17 cells, which are key drivers of inflammation in many autoimmune diseases. nih.gov
The ability of a compound to cross cell membranes and reach its intracellular target is a critical determinant of its efficacy. For orally administered drugs, permeability across the intestinal epithelium is also essential. The physicochemical properties of piperidine-containing acetamide derivatives can be tailored to optimize their permeability.
Studies on piperidine-based compounds have shown that properties like lipophilicity (logD) and passive permeability are key factors influencing oral bioavailability. nih.gov For a series of renin inhibitors, low oral bioavailability was attributed to a combination of poor passive permeability and efflux by transporters like P-glycoprotein (MDR1). nih.gov Increasing the lipophilicity and achieving a passive permeability apparent (Papp) value greater than 10 x 10-6 cm/s was shown to overcome gut transporters and improve oral absorption in rats. nih.gov
Furthermore, the cellular distribution of drugs can be controlled by modifying their permeability. The introduction of highly polar, anionic moieties to compounds, including those with piperidine scaffolds, can limit their ability to cross the cell membrane. nih.gov This strategy can be used to determine if a compound's target is intracellular or on the cell surface and can be employed to reduce off-target toxicity by restricting drug distribution. nih.gov
In Vivo Preclinical Pharmacological Evaluation in Relevant Animal Models
The in vivo preclinical assessment of novel chemical entities is a critical step in the drug discovery and development process. This phase aims to establish the pharmacological effects and potential therapeutic utility of a compound in living organisms, utilizing animal models that mimic human diseases. The evaluation typically involves assessing the compound's efficacy in these models and determining its dose-response relationship.
Assessment of Biological Efficacy in Disease Models
The biological efficacy of analogs of 2-Phenyl-2-(piperidin-3-yloxy)acetamide has been investigated in various animal models of central nervous system disorders. These studies provide insights into the potential therapeutic applications of this class of compounds.
One notable analog, N-phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide (JNJ-5234801), has been evaluated for its potential to reduce alcohol intake. In a study utilizing alcohol-preferring P rats, a model for alcoholism, JNJ-5234801 was assessed for its effects on alcohol consumption. nih.gov The study aimed to determine if this atypical anxiolytic could modulate alcohol-seeking behavior.
Furthermore, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are also structural analogs, have been synthesized and evaluated for their anticonvulsant activity. nih.gov These compounds were tested in established animal models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens in mice and/or rats. nih.gov The 6-Hz screen, a model for therapy-resistant partial seizures, was also employed to assess the efficacy of several of these analogs. nih.gov The results from these studies indicated that the anticonvulsant effects were predominantly observed in the MES test, suggesting a potential mechanism of action related to the inhibition of seizure spread. nih.gov
The efficacy of these N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives was found to be influenced by the nature of the substituents on the anilide moiety. nih.gov Specifically, derivatives with a 3-(trifluoromethyl)anilide group demonstrated more significant anticonvulsant protection compared to their 3-chloroanilide counterparts, many of which were inactive. nih.gov
Dose-Response Relationships and Efficacy Parameters
The investigation of dose-response relationships is fundamental to understanding the pharmacological profile of a compound, defining the range of doses over which it produces increasing effects up to a maximal response.
For the analog N-phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide (JNJ-5234801), acute intraperitoneal (i.p.) administration was evaluated at doses ranging from 10 to 40 mg/kg in alcohol-preferring P rats. nih.gov In a chronic study, a daily dose of 40 mg/kg (i.p.) was administered for 12 consecutive days. nih.gov The minimal effective dose (MED) for JNJ-5234801 in the rat elevated plus-maze, a model of anxiety, was established at 1.0 mg/kg when administered orally (p.o.). nih.gov
In the anticonvulsant screening of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, compounds were typically tested at doses of 30, 100, and 300 mg/kg. nih.gov The anticonvulsant activity was assessed at 0.5 and 4 hours post-administration. For instance, N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (compound 12) was effective in the MES test at a dose of 100 mg/kg at the 0.5-hour time point. nih.gov Similarly, N-(3-chlorophenyl)-2-morpholino-acetamide (compound 13) showed protection at 100 mg/kg at 0.5 hours and at 300 mg/kg at 4 hours. nih.gov The most potent of the 3-(trifluoromethyl)anilide derivatives, compound 19, demonstrated protection at 300 mg/kg at 0.5 hours and at a lower dose of 100 mg/kg at the 4-hour mark. nih.gov
The acute neurological toxicity of these anticonvulsant analogs was also assessed using the rotarod test, with most compounds not showing neurotoxicity at the maximum administered dose of 300 mg/kg. nih.gov
Table of Efficacy Data for N-phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide (JNJ-5234801) in an Alcohol Intake Model
| Animal Model | Dosing Regimen | Efficacy Endpoint |
|---|---|---|
| Alcohol-preferring P rats | Acute i.p. injection (10-40 mg/kg) | Reduction of alcohol intake |
Table of Efficacy Data for N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Analogs in Anticonvulsant Models
| Compound | Animal Model | Dose (mg/kg) | Time Point (h) | Efficacy |
|---|---|---|---|---|
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12) | MES test | 100 | 0.5 | Protection |
| N-(3-chlorophenyl)-2-morpholino-acetamide (13) | MES test | 100 | 0.5 | Protection |
| N-(3-chlorophenyl)-2-morpholino-acetamide (13) | MES test | 300 | 4 | Protection |
| Compound 19 (3-(trifluoromethyl)anilide derivative) | MES test | 300 | 0.5 | Protection |
Biochemical and Biophysical Characterization of Molecular Interactions
Investigation of Ligand-Protein Binding Kinetics and Thermodynamics
There is no publicly available data from studies investigating the ligand-protein binding kinetics (such as association and dissociation rate constants) or the thermodynamic profile (including enthalpy and entropy changes) of 2-Phenyl-2-(piperidin-3-yloxy)acetamide with any biological target.
Structural Biology of this compound-Target Complexes
No structural biology data, such as that obtained from X-ray crystallography or cryo-electron microscopy, has been published for complexes of this compound with any protein or biological macromolecule. While crystal structure data is available for related compounds like 2-Phenyl-N-(pyrazin-2-yl)acetamide, this information cannot be directly applied to the compound . researchgate.net
Cellular Uptake, Distribution, and Intracellular Target Localization Studies
Information regarding the cellular uptake mechanisms, distribution within tissues or cellular compartments, and localization at specific intracellular targets for this compound is not available in the reviewed literature.
Derivatives Synthesis and Lead Optimization Strategies for 2 Phenyl 2 Piperidin 3 Yloxy Acetamide Series
Rational Design of Analogs for Improved Potency and Selectivity
The journey towards identifying a clinical candidate from a lead compound like 2-Phenyl-2-(piperidin-3-yloxy)acetamide involves a meticulous process of structural modification to enhance its pharmacological properties. A key objective in the optimization of this series, particularly in its application as orexin (B13118510) receptor antagonists, has been to achieve high selectivity for one receptor subtype over another (e.g., OX2R vs. OX1R), which can lead to a more favorable side-effect profile. nih.govnih.gov
Researchers have systematically explored the structure-activity relationships (SAR) of the this compound core. This involves making targeted modifications to different parts of the molecule and assessing the impact on potency and selectivity. Key areas of modification often include:
The Phenyl Group: Substitution on the phenyl ring can influence potency and pharmacokinetic properties. The introduction of various substituents (e.g., halogens, alkyls, alkoxys) can modulate electronic and steric interactions with the target protein.
The Acetamide (B32628) Moiety: Alterations to the acetamide group, such as N-alkylation or replacement with other functional groups, can impact hydrogen bonding interactions and metabolic stability.
The Piperidine (B6355638) Ring: The stereochemistry of the piperidine ring and the position of the ether linkage are critical determinants of activity and selectivity. nih.gov Modifications to the piperidine nitrogen, such as the introduction of different substituents, can also be explored.
The Ether Linkage: The nature of the ether linkage itself can be a point of modification to optimize conformational preferences and binding interactions.
A notable example of rational design within a similar piperidine ether series involved the systematic optimization of filorexant, a dual orexin receptor antagonist. nih.gov By making strategic changes to the ether linkage and the pendant heterocycle, researchers were able to develop highly selective orexin 2 receptor antagonists (2-SORAs). nih.gov This highlights how subtle structural changes can lead to dramatic shifts in receptor selectivity.
The following table illustrates hypothetical SAR data for analogs of the this compound series, demonstrating how rational modifications can influence potency and selectivity.
| Compound ID | R1 (Phenyl Substitution) | R2 (Piperidine N-Substituent) | OX2R Binding Affinity (Ki, nM) | OX1R Binding Affinity (Ki, nM) | Selectivity (OX1R/OX2R) |
| Parent | H | H | 10 | 50 | 5 |
| Analog 1 | 4-Cl | H | 5 | 100 | 20 |
| Analog 2 | H | CH3 | 12 | 60 | 5 |
| Analog 3 | 4-F | H | 2 | 500 | 250 |
| Analog 4 | 3-OCH3 | H | 8 | 40 | 5 |
This table is a representative example based on common SAR trends in similar compound series and is for illustrative purposes.
Application of Fragment-Based and Structure-Based Drug Design Principles
Modern drug discovery heavily relies on sophisticated computational and experimental techniques to guide the design of new molecules. Fragment-based drug design (FBDD) and structure-based drug design (SBDD) are powerful strategies that have been applied to series like the this compound derivatives.
Fragment-Based Drug Design (FBDD) starts with the identification of small, low-molecular-weight chemical fragments that bind to the biological target. openaccessjournals.comfrontiersin.orgnih.gov These fragments, although typically exhibiting weak affinity, provide efficient starting points for building more potent and selective lead compounds. openaccessjournals.com In the context of the this compound series, FBDD could be used to identify optimal fragments for the phenyl, piperidine, or other regions of the molecule, which are then linked or grown to generate the final compound. frontiersin.org This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. openaccessjournals.com
Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the target protein, often obtained through techniques like X-ray crystallography or NMR spectroscopy. ijper.org By visualizing how a compound like this compound binds to its target, medicinal chemists can make rational, structure-guided modifications to improve its affinity and selectivity. For instance, if the crystal structure reveals an empty hydrophobic pocket near the phenyl ring, a chemist might design an analog with a corresponding hydrophobic substituent to fill that pocket and enhance binding. This approach was instrumental in the discovery of a novel series of N-phenyl-2-(phenyl-amino) acetamide derivatives as factor VIIa inhibitors. ijper.org
The integration of these design principles allows for a more targeted and efficient lead optimization process, reducing the number of compounds that need to be synthesized and tested.
Iterative Synthesis and Evaluation Cycles for Lead Candidate Identification
The identification of a lead candidate is not a linear process but rather an iterative cycle of design, synthesis, and biological evaluation. rsc.org This cyclical approach is fundamental to refining the properties of a compound series like this compound.
The process typically unfolds as follows:
Design: Based on existing SAR data and computational modeling, a new set of analogs is designed with specific hypotheses for improved properties. rsc.org
Synthesis: The designed compounds are then synthesized in the laboratory. The development of efficient and versatile synthetic routes is crucial for rapidly generating a diverse set of analogs. nih.govmdpi.com Various synthetic methodologies for constructing the piperidine core and for coupling the different fragments of the molecule are employed. nih.govmdpi.com
Evaluation: The newly synthesized compounds are subjected to a battery of in vitro and in vivo assays to determine their potency, selectivity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and preliminary safety profiles.
Analysis: The data from the biological evaluation is then analyzed to understand the impact of the structural modifications. This analysis feeds back into the design of the next generation of compounds, thus completing the cycle.
This iterative process continues until a compound with the desired profile for a clinical candidate is identified. The rapid advancements in automated synthesis platforms are further accelerating these iterative cycles, allowing for the faster exploration of chemical space and the quicker identification of promising drug candidates. chemrxiv.org
The following table presents a hypothetical outcome of an iterative synthesis cycle for a series of this compound derivatives, showcasing the progressive improvement of key parameters.
| Cycle | Compound ID | OX2R Potency (IC50, nM) | In Vitro Metabolic Stability (t1/2, min) | Oral Bioavailability (%) |
| 1 | Lead-1 | 50 | 15 | 10 |
| 2 | Analog-5 | 25 | 30 | 25 |
| 3 | Analog-12 | 10 | 60 | 40 |
| 4 | Candidate-A | 2 | 90 | 55 |
This table is a representative example illustrating the iterative optimization process and is for illustrative purposes.
Through the synergistic application of rational design, advanced drug design principles, and rigorous iterative synthesis and evaluation, the this compound series and its analogs can be effectively optimized to yield potent, selective, and drug-like candidates for a variety of therapeutic applications.
Conclusion and Future Research Perspectives
Summary of Current Knowledge on 2-Phenyl-2-(piperidin-3-yloxy)acetamide and its Analogs
Direct and extensive research dedicated solely to this compound is not widely available in current scientific literature. However, a substantial body of knowledge can be inferred from the extensive research on its core structural components—the piperidine (B6355638) ring and the acetamide (B32628) moiety—as well as its close structural analogs. The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous pharmaceuticals and its ability to interact with a wide array of biological targets. researchgate.net Similarly, the acetamide group is a versatile functional group present in many biologically active compounds, contributing to a spectrum of pharmacological activities including anti-inflammatory, analgesic, and anti-cancer effects. nih.gov
Knowledge from close analogs provides the most relevant insights. For instance, the positional isomer, 2-Phenyl-2-(piperidin-2-yl)acetamide, is a known chiral building block and a key intermediate in the synthesis of methylphenidate, a well-known central nervous system (CNS) stimulant. biosynth.comgoogle.com This strongly suggests that the core scaffold has the potential to interact with CNS targets. Other analogs, such as (S)-N-(Piperidin-3-yl)acetamide, are being investigated as intermediates for drugs targeting neurological disorders and are suggested to have neuroprotective properties. Furthermore, N-(2-(Piperidin-3-yl)phenyl)acetamide has been explored for its potential analgesic and anti-inflammatory activities through the modulation of neurotransmitter systems. smolecule.com
Collectively, the research on related structures indicates that the this compound scaffold is a promising candidate for biological investigation, particularly in the areas of neuropharmacology and inflammation. The existing data on its analogs serve as a strong foundation for predicting its potential activities and guiding future research.
Table 1: Summary of Investigated Analogs and Scaffolds
| Compound/Scaffold Name | Key Research Findings/Applications | Potential Therapeutic Areas | References |
| Acetamide Derivatives | Exhibit a wide spectrum of biological activities; serve as COX-II inhibitors. | Anti-inflammatory, Analgesic, Anti-cancer, Antiviral | nih.govgalaxypub.coarchivepp.com |
| Piperidine Scaffolds | Prevalent core in active pharmaceuticals; can modulate physicochemical and pharmacokinetic properties. | CNS disorders, various other diseases | researchgate.netnih.gov |
| 2-Phenyl-2-(piperidin-2-yl)acetamide | Chiral building block; key intermediate for d-threo-methylphenidate synthesis. | CNS Stimulation | biosynth.comgoogle.com |
| (S)-N-(Piperidin-3-yl)acetamide | Intermediate in pharmaceutical synthesis; potential neuroprotective effects against oxidative stress. | Neurological Disorders | |
| N-(2-(Piperidin-3-yl)phenyl)acetamide | Modulates neurotransmitter systems; explored as a lead structure for new derivatives. | Pain, Inflammation | smolecule.com |
Unexplored Research Avenues and Emerging Methodologies
The limited direct research on this compound presents a multitude of unexplored avenues for investigation. The primary and most crucial step is the systematic synthesis and stereochemical characterization of the compound. Since the piperidine ring at the 3-position and the adjacent phenyl-substituted carbon both represent chiral centers, the synthesis and separation of all four possible stereoisomers (R,R), (S,S), (R,S), and (S,R) is a critical, unexplored task. Evaluating the distinct biological activities of each stereoisomer is essential, as stereochemistry often dictates binding affinity and pharmacological effect.
A significant unexplored area is the comprehensive biological screening of the compound and its isomers. Based on the activities of its analogs, a targeted screening campaign should be initiated against a panel of CNS receptors and key inflammatory enzymes, such as cyclooxygenase (COX-II). galaxypub.coarchivepp.com Broader phenotypic screening could also uncover unexpected biological activities.
Future research should leverage emerging methodologies to accelerate the exploration of this chemical space.
Modern Synthetic Methods: Advanced techniques like microwave-assisted synthesis could be employed to rapidly generate a library of analogs with diverse substitutions on the phenyl and piperidine rings, facilitating extensive structure-activity relationship (SAR) studies. smolecule.com
Computational Chemistry: In silico tools can be used to predict the drug-likeness, ADME (absorption, distribution, metabolism, and excretion) properties, and potential biological targets of the parent compound and its virtual derivatives. mdpi.com This computational-first approach can prioritize the synthesis of compounds with the most promising profiles, saving time and resources.
Fragment-Based Drug Discovery (FBDD): The core scaffold of this compound is well-suited for FBDD approaches. nih.gov The piperidine and phenylacetamide fragments can be investigated for their binding to various protein targets, and this information can guide the rational design of more potent and selective molecules.
Prospective Contributions to Chemical Probe Development and Therapeutic Innovation
The unique structure of this compound positions it as a valuable starting point for both chemical probe development and long-term therapeutic innovation.
As a chemical probe , a well-characterized, potent, and selective analog could be instrumental in exploring complex biological systems. Given the CNS activity of related molecules, a radiolabeled version of a specific stereoisomer could be developed as a novel positron emission tomography (PET) ligand to visualize and quantify specific receptor populations in the brain, aiding in the study of neurological diseases. Its development as a selective probe would provide a valuable tool for validating new drug targets and elucidating the mechanisms of disease.
In the realm of therapeutic innovation , this scaffold holds considerable promise. The demonstrated analgesic, anti-inflammatory, and neuroprotective potential of its analogs suggests that derivatives of this compound could be developed into novel therapeutics. nih.govsmolecule.com The introduction of the chiral piperidine scaffold is a known strategy in drug design to modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity. researchgate.net By systematically optimizing the structure, it may be possible to develop next-generation therapeutics for conditions such as chronic pain, neurodegenerative diseases, or inflammatory disorders, potentially with improved efficacy or side-effect profiles compared to existing treatments. The pursuit of this chemical family could enrich the library of molecules available to combat challenging diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Phenyl-2-(piperidin-3-yloxy)acetamide, and how do reaction conditions influence yield?
- Answer : Synthesis involves substitution and condensation steps. A halogenated phenyl precursor reacts with piperidin-3-ol under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the piperidinyloxy group. Microwave-assisted synthesis reduces reaction times and minimizes side reactions . Photoredox catalysis enables radical-mediated C–N bond formation under mild conditions . Yield optimization includes solvent polarity adjustments (acetonitrile for solubility) and recrystallization (ethanol/water) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Answer : Use ¹H/¹³C NMR to identify key groups: acetamide NH (δ 7.5–8.0 ppm), piperidinyloxy methine (δ 4.2–4.5 ppm), and aromatic protons (δ 7.2–7.4 ppm). FT-IR confirms carbonyl (1650–1700 cm⁻¹) and N–H stretches. HRMS validates molecular formula (<5 ppm error) .
Q. What safety protocols are essential when handling this compound in the lab?
- Answer : Use PPE (nitrile gloves, goggles), work in fume hoods, and store in airtight containers under nitrogen at 2–8°C. Spills require ethanol-based cleanup. First aid includes eye rinsing (15 minutes) and medical consultation for ingestion .
Advanced Research Questions
Q. How can discrepancies between crystallographic and spectroscopic data be resolved during structural validation?
- Answer : Dynamic NMR effects (e.g., rotational isomers) may conflict with static X-ray data. Variable-temperature NMR and DFT calculations (B3LYP/6-31G*) model conformers. SHELXL refinement addresses crystallographic disorder via twinning tests .
Q. What methodologies characterize hydrogen bonding patterns in the crystal structure?
- Answer : X-ray crystallography with SHELXL refinement identifies donor-acceptor pairs. Graph set analysis categorizes motifs (e.g., D(2) chains), influencing solubility and stability. Hirshfeld surfaces quantify interaction types (H-bonding vs. van der Waals) .
Q. How can impurity profiling be systematically conducted for this compound?
- Answer : Employ HPLC-MS (C18 column, formic acid/acetonitrile gradient) and qNMR with maleic acid as an internal standard. Reference standards like EP impurity F (2-Phenyl-2-(pyridin-2-yl)acetamide) confirm retention times .
Q. What strategies optimize reaction conditions to minimize by-products?
- Answer : Adjust stoichiometry (1.2 eq piperidin-3-ol), use microwave irradiation (100–150°C, 50–100 W) to reduce reaction time, and apply DOE to identify critical factors (pH, solvent). Flow chemistry with in-line FTIR monitors real-time progression .
Q. Which computational methods predict conformational dynamics in solution?
- Answer : MD simulations (AMBER/GROMACS) with explicit solvent models assess rotamer populations. QM/MM evaluates transition states for piperidine puckering, validated against variable-temperature NMR .
Q. How should stability studies be designed to assess degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
